1-methyl-4-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl}piperidine dihydrochloride
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Overview
Description
1-methyl-4-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl}piperidine dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an imidazo[1,5-a]pyrazine core. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Construction of the Imidazo[1,5-a]pyrazine Core: This step involves the formation of the imidazo[1,5-a]pyrazine core through a series of condensation and cyclization reactions.
Final Assembly: The final step involves coupling the piperidine ring with the imidazo[1,5-a]pyrazine core under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine trihydrochloride
- 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Uniqueness
3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a piperidine ring and an imidazo[1,5-a]pyrazine core makes it distinct from other similar compounds, potentially offering unique advantages in various applications.
Biological Activity
1-Methyl-4-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl}piperidine dihydrochloride (CAS Number: 2361643-97-0) is a compound with potential therapeutic applications due to its unique structural properties. This article aims to explore its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂N₄ |
Molecular Weight | 234.34 g/mol |
CAS Number | 2361643-97-0 |
The biological activity of this compound is largely attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is a negative regulator of the cGAS-STING pathway involved in immune responses.
Antitumor Activity
Recent research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway genes such as IFNB1, CXCL10, and IL6 in cancer models. When combined with anti-PD-1 antibody treatment in murine models, the compound achieved a tumor growth inhibition rate of 77.7% .
Study on ENPP1 Inhibition
A notable study focused on the optimization of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. The study highlighted that compounds similar to our target demonstrated substantial inhibitory activity and improved pharmacokinetic properties in vivo. This suggests potential applications in cancer immunotherapy .
Evaluation of Antiproliferative Effects
In vitro assessments of related imidazo compounds revealed strong antiproliferative effects across various human cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.4 to 0.7 μM against colon carcinoma cells . Such findings underscore the potential for developing new anticancer therapies based on this chemical scaffold.
Properties
IUPAC Name |
3-methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-15-13(11-3-6-16(2)7-4-11)12-9-14-5-8-17(10)12;;/h11,14H,3-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWLEWEAYZXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCNC2)C3CCN(CC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-57-8 |
Source
|
Record name | 1-methyl-4-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl}piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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